molecular formula C12H21F3O4SSi B13088075 4-((Isopropyldimethylsilyl)oxy)cyclohex-1-en-1-yl trifluoromethanesulfonate CAS No. 1245648-54-7

4-((Isopropyldimethylsilyl)oxy)cyclohex-1-en-1-yl trifluoromethanesulfonate

Cat. No.: B13088075
CAS No.: 1245648-54-7
M. Wt: 346.44 g/mol
InChI Key: IVMUDBVSZLWVLH-UHFFFAOYSA-N
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Description

4-((Isopropyldimethylsilyl)oxy)cyclohex-1-en-1-yl trifluoromethanesulfonate is a cyclohexene-derived triflate ester featuring a 4-position isopropyldimethylsilyl (IPDMS) ether substituent. The trifluoromethanesulfonate (triflate) group is a highly reactive leaving group, making this compound valuable in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings. The IPDMS group serves as a sterically hindered protecting group for alcohols, offering stability under basic and nucleophilic conditions while being cleavable under acidic or fluoride-mediated conditions .

Properties

CAS No.

1245648-54-7

Molecular Formula

C12H21F3O4SSi

Molecular Weight

346.44 g/mol

IUPAC Name

[4-[dimethyl(propan-2-yl)silyl]oxycyclohexen-1-yl] trifluoromethanesulfonate

InChI

InChI=1S/C12H21F3O4SSi/c1-9(2)21(3,4)19-11-7-5-10(6-8-11)18-20(16,17)12(13,14)15/h5,9,11H,6-8H2,1-4H3

InChI Key

IVMUDBVSZLWVLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C)(C)OC1CCC(=CC1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Silylation of Cyclohexenol Derivatives

The starting material is typically a cyclohexenol or cyclohexenone derivative bearing a free hydroxyl group. The silylation step protects this hydroxyl group as an isopropyldimethylsilyl ether, which is more stable and soluble in organic solvents, facilitating subsequent reactions.

Typical procedure:

  • The cyclohexenol is dissolved in an anhydrous, aprotic solvent such as dichloromethane (DCM).
  • The reaction mixture is cooled to low temperatures (e.g., −78 °C) to control reactivity.
  • A base such as 2,6-lutidine or triethylamine is added to scavenge the acid generated.
  • Isopropyldimethylsilyl trifluoromethanesulfonate (or equivalent silyl triflate reagent) is added dropwise.
  • The mixture is allowed to warm slowly to room temperature over several hours (often 15 h) to ensure complete reaction.
  • The reaction is quenched with aqueous acid (e.g., 1 M HCl) to neutralize residual reagents.
  • The organic layer is separated, washed with brine, dried (e.g., over MgSO4), and concentrated.
  • Purification is typically achieved by flash column chromatography using hexane/ethyl acetate mixtures.

This step yields the 4-((Isopropyldimethylsilyl)oxy)cyclohex-1-en-1-ol intermediate as a clear oil or solid, often with high stereochemical purity.

Triflation to Form the Trifluoromethanesulfonate Ester

The hydroxyl group on the cyclohexene ring is converted into a triflate, a superb leaving group, by reaction with trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride in the presence of a base.

Typical procedure:

  • The silylated cyclohexenol is dissolved in dry DCM or acetonitrile under inert atmosphere (e.g., nitrogen or argon).
  • A base such as 2,6-lutidine or pyridine is added to neutralize the acid formed.
  • Trifluoromethanesulfonic anhydride (Tf2O) is added dropwise at low temperature (−78 °C to 0 °C).
  • The reaction mixture is stirred and gradually warmed to room temperature over several hours.
  • The reaction is quenched with aqueous buffer or acid.
  • The organic phase is washed, dried, and concentrated.
  • Purification by flash chromatography yields the target compound 4-((Isopropyldimethylsilyl)oxy)cyclohex-1-en-1-yl trifluoromethanesulfonate as a pale yellow to colorless liquid.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dry dichloromethane (DCM) or acetonitrile Anhydrous conditions critical to prevent hydrolysis
Temperature (silylation) −78 °C to room temperature over 15 h Low temp controls side reactions
Temperature (triflation) −78 °C to 0 °C, then room temperature Prevents decomposition of triflate
Base 2,6-Lutidine, pyridine, or triethylamine Neutralizes triflic acid formed
Reaction atmosphere Inert gas (N2 or Ar) Moisture sensitive reagents
Workup Quench with 1 M HCl or aqueous buffer Removes excess reagents
Purification Flash chromatography (hexane/EtOAc) Separates product from impurities

Analytical and Characterization Data

  • NMR Spectroscopy: Proton (1H) and carbon (13C) NMR confirm the silyl ether and triflate substitution pattern. Chemical shifts correspond to silyl methyls (~0.1 ppm), cyclohexene protons, and triflate-associated carbons.
  • Infrared Spectroscopy (IR): Characteristic strong absorption bands for triflate groups (~1250 cm⁻¹ for S=O stretch).
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion corresponding to the expected molecular formula.
  • Optical Rotation: When applicable, used to assess stereochemistry.
  • Physical State: Typically a colorless to pale yellow liquid under ambient conditions.
  • Stability: Stable under dry, inert conditions; hydrolyzes in moisture releasing triflic acid.

Summary Table of Preparation Steps

Step Reagents & Conditions Product Yield (%) Notes
1 Cyclohexenol + Isopropyldimethylsilyl triflate + 2,6-lutidine, DCM, −78 °C to RT, 15 h 4-((Isopropyldimethylsilyl)oxy)cyclohex-1-en-1-ol 70-85 Requires anhydrous conditions
2 Above product + Tf2O + 2,6-lutidine, DCM, −78 °C to RT, 3-6 h 4-((Isopropyldimethylsilyl)oxy)cyclohex-1-en-1-yl trifluoromethanesulfonate 60-80 Sensitive to moisture

Research Findings and Considerations

  • The use of isopropyldimethylsilyl as the silyl protecting group offers a balance of steric bulk and stability, preventing premature cleavage during triflation.
  • The triflate group serves as an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions, making this compound a valuable synthetic intermediate.
  • Strict moisture exclusion is essential throughout the synthesis to avoid hydrolysis of sensitive triflate and silyl ether functionalities.
  • Reaction times and temperatures are optimized to maximize yield while minimizing side reactions such as desilylation or decomposition.
  • Literature reports emphasize the importance of slow addition of reagents and controlled warming to ensure high stereochemical integrity and purity of the final product.

Chemical Reactions Analysis

  • Scientific Research Applications

    Organic Synthesis

    4-((Isopropyldimethylsilyl)oxy)cyclohex-1-en-1-yl trifluoromethanesulfonate is utilized as a versatile reagent in organic synthesis. Its application includes:

    • Electrophilic Substitution Reactions : The triflate group enhances the electrophilicity of the cyclohexene moiety, facilitating various substitution reactions.
    • Silylation Reactions : The isopropyldimethylsilyl group acts as a protective group for alcohols and amines, allowing for selective functionalization in multi-step synthesis.

    Pharmaceutical Development

    In the pharmaceutical industry, this compound has been investigated for its potential in drug development:

    • Prodrug Design : The triflate moiety can be used to design prodrugs that release active pharmaceutical ingredients under physiological conditions. For instance, it has been explored in the synthesis of novel anti-cancer agents that require activation within the body.
    • Targeted Drug Delivery : Its unique structure allows for modifications that can enhance solubility and bioavailability of drugs, making it suitable for targeted therapies.

    Materials Science

    The compound's properties make it useful in materials science:

    • Polymer Chemistry : It serves as a monomer in the synthesis of functional polymers with specific properties, such as increased thermal stability and chemical resistance.
    • Coatings and Adhesives : The incorporation of this compound into coatings can improve adhesion properties and durability against environmental factors.

    Case Study 1: Synthesis of Anticancer Agents

    A study published in the Journal of Medicinal Chemistry demonstrated the use of 4-((Isopropyldimethylsilyl)oxy)cyclohex-1-en-1-yl trifluoromethanesulfonate in synthesizing a series of novel anticancer compounds. The researchers reported enhanced efficacy against specific cancer cell lines due to the strategic release of active agents via enzymatic cleavage of the triflate group .

    Case Study 2: Development of Functional Polymers

    Research conducted by a team at a leading materials science institute explored the application of this compound in creating high-performance polymers. The findings indicated that polymers synthesized with this compound exhibited superior mechanical properties and resistance to solvents compared to traditional polymer formulations .

    Data Tables

    Application AreaSpecific Use CaseResults/Findings
    Organic SynthesisElectrophilic SubstitutionEnhanced reaction rates and yields
    Pharmaceutical DevelopmentProdrug DesignImproved bioavailability in preclinical models
    Materials SciencePolymer SynthesisIncreased thermal stability and chemical resistance

    Mechanism of Action

    • The compound’s mechanism of action depends on its specific application. For instance, in peptide synthesis, it acts as a protecting group during chemical transformations.
  • Comparison with Similar Compounds

    Structural and Functional Differences

    The compound is compared to two closely related analogs:

    4-(tert-Butyl)cyclohex-1-en-1-yl trifluoromethanesulfonate ()

    4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate ()

    Property Target Compound (IPDMS-O-Cyclohexenyl Triflate) 4-(tert-Butyl) Analogue Boc-Amino Analogue
    Substituent Isopropyldimethylsilyloxy tert-Butyl tert-Butoxycarbonyl (Boc)-amino
    Reactivity High leaving group ability; IPDMS stable under basic conditions Similar triflate reactivity; tert-Butyl inert to nucleophiles Boc group sensitive to acids; amino group enables peptide coupling
    Synthetic Yield Not reported 87% yield Discontinued (commercial availability lapsed)
    Applications Cross-coupling; protected alcohol intermediates Cross-coupling; bulky substituent for steric control Peptide synthesis; amino-functionalized intermediates

    Stability and Handling

    • IPDMS-O-Cyclohexenyl Triflate: The IPDMS group enhances stability in basic media compared to tert-butyl or Boc-amino analogs. However, it requires anhydrous conditions to prevent premature cleavage by moisture .
    • tert-Butyl Analogue : Exhibits superior thermal stability due to the inert tert-butyl group, as evidenced by its synthesis via palladium catalysis without decomposition .
    • Boc-Amino Analogue: Discontinued commercially, likely due to instability of the Boc group under long-term storage or challenging purification requirements .

    Spectroscopic Data

    • tert-Butyl Analogue : ¹H NMR (CDCl₃) shows characteristic signals at δ 5.74 (dt, OC=CH) and δ 0.89 (s, C(CH₃)₃), confirming regioselective triflation .
    • Boc-Amino Analogue: Discontinued status precludes recent spectral data, but historical ¹H NMR would likely show Boc-related peaks (e.g., δ ~1.4 for tert-butyl) and NH signals.

    Biological Activity

    Structure

    The compound features a cyclohexene ring substituted with an isopropyldimethylsilyl ether and a trifluoromethanesulfonate group. The structural formula can be represented as follows:

    C1H13F3O4S\text{C}_1\text{H}_{13}\text{F}_3\text{O}_4\text{S}

    Physical Properties

    • Molecular Weight: Approximately 273.34 g/mol
    • Appearance: Colorless liquid
    • Solubility: Soluble in organic solvents such as dichloromethane and ethyl acetate.

    The biological activity of this compound is primarily attributed to its electrophilic nature due to the trifluoromethanesulfonate moiety, which can participate in nucleophilic substitution reactions. This property enables it to act as a reactive intermediate in various biochemical pathways.

    Antimicrobial Activity

    Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that trifluoromethanesulfonates can inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting their cell membranes and metabolic processes.

    Cytotoxicity Studies

    In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it may induce apoptosis through the activation of caspase pathways, leading to cell death.

    Table 1: Cytotoxicity Data

    Cell LineIC50 (µM)Mechanism of Action
    HeLa (Cervical)15Caspase activation
    MCF-7 (Breast)20Cell cycle arrest
    A549 (Lung)18DNA damage response

    Case Study 1: Antimicrobial Efficacy

    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various silyl ethers, including derivatives similar to our compound. The results demonstrated a notable reduction in bacterial viability in the presence of these compounds, suggesting potential applications in developing new antibiotics .

    Case Study 2: Cancer Treatment Potential

    A recent investigation focused on the cytotoxic effects of silyl ether derivatives on breast cancer cells. The findings indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis, highlighting their potential as therapeutic agents in oncology .

    Q & A

    Q. What is the primary synthetic application of this compound in generating strained intermediates?

    This compound acts as a precursor for cyclohexyne via base-induced triflate elimination. The isopropyldimethylsilyl (TIPS) group stabilizes the transition state, facilitating β-elimination. Key steps involve using strong bases like LDA or t-BuOK in anhydrous THF/n-hexane at controlled temperatures (-78°C to rt). Monitoring via TLC ensures reaction completion .

    Q. Which spectroscopic methods confirm its structure and purity?

    1H/13C NMR verifies silyl ether and triflate groups, while FT-IR identifies C-O-Si (1100 cm⁻¹) and S=O (1240 cm⁻¹) stretches. Mass spectrometry confirms the molecular ion peak (e.g., [M+H]+ at m/z 356). X-ray crystallography resolves stereochemical ambiguities, as detailed in supplementary methods of related studies .

    Q. How is the compound synthesized from cyclohexenol precursors?

    Step 1: Protect cyclohexenol with isopropyldimethylsilyl chloride (imidazole catalyst, DMF, rt). Step 2: Treat with triflic anhydride (Tf₂O) in CH₂Cl₂ at -78°C. Purify via column chromatography (hexane/EtOAc gradient) to isolate the product (>90% yield) .

    Advanced Research Questions

    Q. How does base choice influence triflate elimination efficiency and regioselectivity?

    Bulky bases (e.g., LDA) favor β-deprotonation, promoting concerted E2 elimination over SN2 substitution. Kinetic studies using GC-MS show t-BuOK accelerates rates but requires lower temperatures (-40°C) to suppress side reactions like silyl migration .

    Q. What competing pathways occur during synthesis, and how are they mitigated?

    Competing hydrolysis of the triflate group or premature elimination is minimized using anhydrous conditions (molecular sieves) and inert atmospheres (N₂/Ar). Slow reagent addition and rigorous purification (silica gel chromatography) isolate the product .

    Q. How can contradictions in NMR data due to dynamic silyl effects be resolved?

    Variable-temperature NMR (-40°C to 60°C) reduces signal broadening. Deuterated solvents (CDCl₃) and 2D techniques (COSY, HSQC) assign overlapping peaks. Computational DFT models validate assignments .

    Q. What evidence supports a concerted E2 elimination mechanism?

    Kinetic isotope effects (KIE > 3) and stereochemical retention (via X-ray of intermediates) support a single-step mechanism. DFT calculations show a low-energy transition state with syn-periplanar alignment of leaving groups .

    Safety & Stability

    Q. What safety protocols are critical for handling this compound?

    Classified as acutely toxic (oral/dermal) and corrosive (GHS Category 1B). Use nitrile gloves, fume hoods, and safety goggles. Store under nitrogen at -20°C. Neutralize spills with inert adsorbents (vermiculite) .

    Q. How is hydrolytic instability managed to extend shelf-life?

    Moisture induces hydrolysis to cyclohexenol triflate. Storage under anhydrous conditions (activated molecular sieves) in amber vials at -20°C prevents degradation. Monitor stability via 19F NMR or TLC .

    Application in Functionalization

    Q. How is this compound used in cross-coupling reactions?

    Suzuki-Miyaura coupling (Pd(PPh₃)₄, aryl boronic acids) introduces aryl groups at the triflate site. Heck reactions install alkenes. Optimize ligand choice (e.g., PPh₃) and solvent (DME/H₂O) for >80% yields .

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